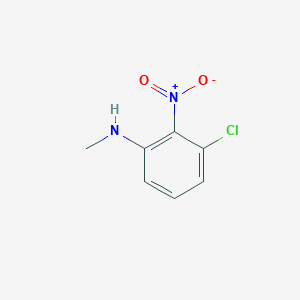

3-氯-N-甲基-2-硝基苯胺

描述

3-Chloro-N-methyl-2-nitroaniline, also known as 3-chloro-N-methylaniline, is a secondary amine . It has a molecular formula of C7H8ClN and a molecular weight of 186.6 .

Synthesis Analysis

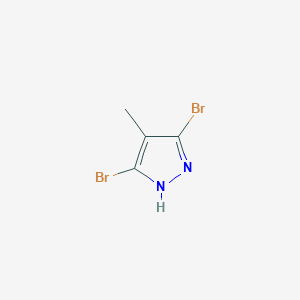

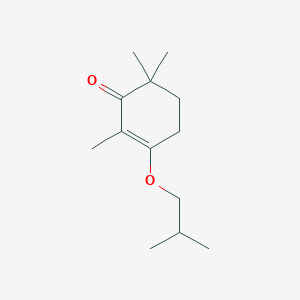

The synthesis of 3-Chloro-N-methyl-2-nitroaniline can involve several steps. One method involves the use of an aromatic nitro compound, ethanol, and a Fe3O4 composite . The nitro compound is heated to reflux with stirring, followed by dropwise addition of hydrazine hydrate . Another method involves a multistep synthesis that includes nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

The molecular structure of 3-Chloro-N-methyl-2-nitroaniline can be represented by the InChI code: 1S/C7H7ClN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 . This indicates that the molecule contains seven carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis

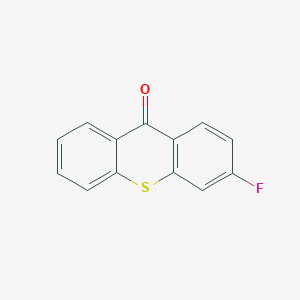

3-Chloro-N-methyl-2-nitroaniline can undergo various chemical reactions. For instance, it can undergo C3 borylation in the presence of an iridium catalyst . Nitro compounds like 3-Chloro-N-methyl-2-nitroaniline can also form “charge-transfer” complexes with aromatic hydrocarbons .科学研究应用

Chemical Synthesis

“3-Chloro-N-methyl-2-nitroaniline” is used in chemical synthesis . It’s a compound with a molecular weight of 186.6 . It’s often used as a reagent or intermediate in the synthesis of other chemical compounds .

Dye Manufacturing

Nitroanilines, including “3-Chloro-N-methyl-2-nitroaniline”, are commonly used in the production of dyes . The nitro group (-NO2) and the amine group (-NH2) on the aniline ring can react with other substances to form a wide variety of complex structures, many of which are colored.

Antioxidant Production

Nitroanilines can also be used to produce antioxidants . These are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Gas Gum Inhibitor

Another application of nitroanilines is in the production of gas gum inhibitors . These are additives used in fuels to prevent the formation of gum and other deposits that can impair engine performance.

Corrosion Inhibitor

Nitroanilines can also be used to make corrosion inhibitors . These are chemicals that, when added to a liquid or gas, decrease the corrosion rate of a material, typically a metal or an alloy.

Research in Ionic Liquids

“N-Methyl-2-nitroaniline”, a compound similar to “3-Chloro-N-methyl-2-nitroaniline”, has been used in the determination of the polarities of ionic liquids using the Kamlet-Taft empirical polarity scales . This suggests that “3-Chloro-N-methyl-2-nitroaniline” could potentially be used in similar research applications.

Characterization of Stationary Phases in Chromatography

“N-Methyl-2-nitroaniline” has also been employed in characterization of the octadecyl-derivatized silica stationary phase and the corresponding mobile phases used in reversed-phase liquid chromatography . This indicates that “3-Chloro-N-methyl-2-nitroaniline” might also be useful in chromatographic research.

Synthesis of Anilines

Anilines are a class of compounds that include “3-Chloro-N-methyl-2-nitroaniline”. They are used in a wide range of chemical reactions, including uncatalyzed reactions, palladium-catalyzed methods, and reactions involving nucleophilic substitution . Therefore, “3-Chloro-N-methyl-2-nitroaniline” could be used in research related to these types of reactions.

作用机制

Target of Action

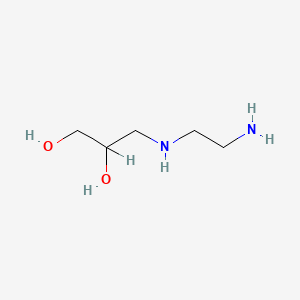

Nitroanilines, in general, are known to interact with various enzymes and proteins in the body .

Mode of Action

Nitroanilines are known to undergo a series of reactions involving nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning it directs subsequent substitutions to the meta position .

Biochemical Pathways

Nitroanilines can be involved in various biochemical reactions, including nitration and reduction .

Pharmacokinetics

It’s known that the compound has a molecular weight of 1866 , which may influence its bioavailability and distribution in the body.

Result of Action

Nitroanilines can potentially cause a variety of effects depending on their specific targets and interactions .

安全和危害

3-Chloro-N-methyl-2-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety precautions include wearing protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

未来方向

Future research on 3-Chloro-N-methyl-2-nitroaniline could explore its potential applications in the synthesis of other compounds. For instance, it could be used in the preparation of benzimidazoles . Additionally, further studies could investigate its reactivity under different conditions and with different reagents .

Relevant Papers Relevant papers on 3-Chloro-N-methyl-2-nitroaniline can be found on the Sigma-Aldrich website . These papers provide additional information on its properties, synthesis, and potential applications .

属性

IUPAC Name |

3-chloro-N-methyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBXPFROSLWNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507109 | |

| Record name | 3-Chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60498-57-9 | |

| Record name | 3-Chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

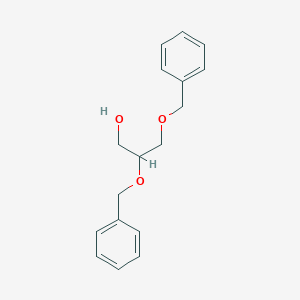

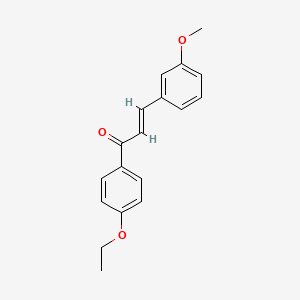

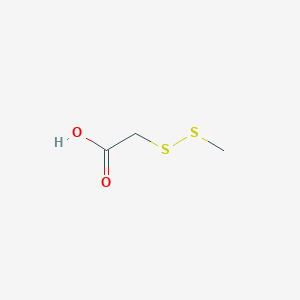

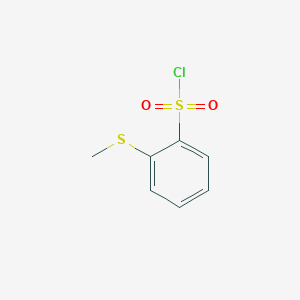

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。